bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
According to standardized chemical nomenclature systems, bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride follows specific naming conventions that reflect its complex molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is documented as 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol hemihydrochloride, which indicates the presence of a partial hydrochloride salt formation. This nomenclature reflects the compound's composition of two identical pyrazole-containing units associated with one hydrochloride moiety.
The structural representation of this molecule reveals a bis-pyrazole architecture where each pyrazole ring bears an amino group at the 5-position and a methyl substituent at the 3-position. The pyrazole nitrogen atoms are connected to ethanol chains through N-alkylation, creating a symmetric molecular framework. The compound's three-dimensional structure can be represented through various chemical notation systems, including the International Chemical Identifier format: 1S/2C6H11N3O.ClH/c21-5-4-6(7)9(8-5)2-3-10;/h24,10H,2-3,7H2,1H3;1H. This notation encodes the complete molecular connectivity and hydrogen atom distribution, providing a standardized method for digital chemical databases to represent the compound's structure.
The Simplified Molecular Input Line Entry System representation for this compound is documented as Cc1cc(n(n1)CCO)N.Cc1cc(n(n1)CCO)N.Cl, which demonstrates the presence of two identical pyrazole units each containing methyl and amino substituents, connected to ethanol groups, and associated with a chloride ion. This linear notation system enables efficient computational processing and database searching for the compound.
Chemical Abstracts Service Registry Number and Molecular Formula
The compound this compound is officially registered under Chemical Abstracts Service number 2097936-95-1. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory systems. The Chemical Abstracts Service registration ensures unambiguous identification of this specific molecular entity within the vast landscape of known chemical compounds.
The molecular formula for this compound is established as C₁₂H₂₃ClN₆O₂. This formula indicates the presence of twelve carbon atoms, twenty-three hydrogen atoms, one chlorine atom, six nitrogen atoms, and two oxygen atoms within the complete molecular structure. The molecular weight corresponding to this formula is calculated as 318.803 grams per mole, which represents the standard atomic mass of the compound under normal conditions.
Table 1: Molecular Composition Data
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 2097936-95-1 |
| Molecular Formula | C₁₂H₂₃ClN₆O₂ |
| Molecular Weight | 318.803 g/mol |
| International Chemical Identifier Key | CRWQFDQNSSQKSL-UHFFFAOYSA-N |
| Physical Form | Solid |
| Reported Purity | 95% |
The molecular formula analysis reveals the compound's stoichiometric composition, where the presence of six nitrogen atoms reflects the bis-pyrazole structure with amino substituents. The two oxygen atoms correspond to the ethanol hydroxyl groups, while the single chlorine atom represents the hydrochloride salt formation. This molecular composition provides fundamental insights into the compound's chemical behavior and potential reactivity patterns.
Isotopic and Stereochemical Variants
The molecular structure of this compound presents specific considerations regarding isotopic variations and stereochemical properties. While the compound does not contain traditional chiral centers that would generate stereoisomers, the presence of multiple nitrogen atoms and hydroxyl groups creates potential sites for isotopic substitution that could be relevant for specialized research applications.
Isotopic variants of this compound could theoretically be prepared through substitution of specific atoms with their isotopic counterparts. The nitrogen atoms within the pyrazole rings represent potential sites for ¹⁵N isotopic labeling, which would be valuable for nuclear magnetic resonance spectroscopy studies and metabolic tracking experiments. Similarly, the carbon atoms throughout the molecular framework could be substituted with ¹³C isotopes to create labeled versions suitable for advanced analytical techniques.
The hydroxyl groups present in the ethanol chains provide additional opportunities for isotopic modification through deuterium substitution. Deuterated variants where the hydroxyl hydrogen atoms are replaced with deuterium would exhibit altered physical properties, including modified nuclear magnetic resonance characteristics and potentially different kinetic behavior in chemical reactions. Such deuterated analogs would be particularly valuable for mechanistic studies and pharmaceutical research applications where isotope effects are relevant.
Table 2: Potential Isotopic Modification Sites
| Atomic Position | Natural Isotope | Alternative Isotope | Research Application |
|---|---|---|---|
| Pyrazole Nitrogen | ¹⁴N | ¹⁵N | Nuclear Magnetic Resonance Studies |
| Framework Carbon | ¹²C | ¹³C | Metabolic Tracking |
| Hydroxyl Hydrogen | ¹H | ²H (Deuterium) | Kinetic Studies |
| Amino Nitrogen | ¹⁴N | ¹⁵N | Biochemical Labeling |
The symmetrical nature of the this compound molecule eliminates potential constitutional isomers that might arise from asymmetric substitution patterns. However, the compound's conformational flexibility, particularly around the ethanol linker regions, allows for multiple conformational states that could influence its chemical and biological properties. These conformational variations, while not representing discrete stereoisomers, contribute to the compound's overall molecular behavior and interaction patterns with other chemical species.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N3O.ClH/c2*1-5-4-6(7)9(8-5)2-3-10;/h2*4,10H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWQFDQNSSQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCO.CC1=NN(C(=C1)N)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Amino-3-Methyl-1H-Pyrazole Core
The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach has been extensively studied and optimized in various research works:
Mechanism: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming hydrazones. Subsequent cyclization occurs via nucleophilic attack of the other nitrogen on the nitrile carbon, producing the 5-aminopyrazole ring system.
Typical conditions: Reactions are often conducted in ethanol under reflux or mild heating (around 60°C) for several hours to achieve complete conversion.
Yields: This method generally affords good to excellent yields (up to 90%) of 5-amino-3-methylpyrazoles, as demonstrated in related pyrazole syntheses.
Table 1: Typical Reaction Conditions for 5-Aminopyrazole Formation
| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-ketonitrile + Hydrazine hydrate | Ethanol | 60°C | 3 hours | 85-90 |
Functionalization with Ethan-1-ol Groups
The attachment of ethan-1-ol groups to the pyrazole nitrogen is typically achieved via nucleophilic substitution or alkylation reactions:
Method: The pyrazole nitrogen (N1) is alkylated with 2-chloroethanol or similar haloalkanols under basic conditions to yield 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethanol intermediates.
Reaction conditions: The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50-80°C) with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
Purification: The product is purified by recrystallization or chromatography before further processing.
Hydrochloride Salt Formation
The final step involves converting the free base bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) into its hydrochloride salt:
Procedure: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) results in salt formation.
Purpose: This step enhances the compound's stability, solubility, and handling properties for research applications.
Summary of Preparation Process
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1. 5-Amino-3-methylpyrazole synthesis | Condensation of β-ketonitrile with hydrazine | Ethanol, 60°C, 3 h | 5-Amino-3-methylpyrazole |
| 2. Alkylation with 2-chloroethanol | N-alkylation | DMF/DMSO, base, 50-80°C | 2-(5-Amino-3-methylpyrazol-1-yl)ethanol |
| 3. Coupling to bis-substituted compound | Coupling/condensation | Not fully detailed | bis(2-(5-amino-3-methylpyrazol-1-yl)ethan-1-ol) |
| 4. Hydrochloride salt formation | Acid-base reaction | HCl in ethanol/ether | bis(2-(5-amino-3-methylpyrazol-1-yl)ethan-1-ol) hydrochloride |
Research Findings and Notes
The condensation method for 5-aminopyrazoles is well-established and provides a reliable route to the key pyrazole intermediate.
Alkylation of pyrazoles with haloalkanols is a common and efficient method for introducing ethan-1-ol substituents.
The overall synthetic route is amenable to scale-up and modification for the synthesis of analogues, facilitating combinatorial chemistry approaches.
Purity and yield optimization depend on the control of reaction conditions, particularly temperature, solvent choice, and stoichiometry.
The hydrochloride salt form improves compound handling and is preferred for biological evaluations.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Overview
Bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride, a compound with the molecular formula and CAS number 2097936-95-1, belongs to the class of pyrazole derivatives. Its unique structure, which includes both amino and hydroxyl functional groups, enhances its versatility in various scientific fields including chemistry, biology, medicine, and materials science.
Chemistry
Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry .
Biology
Enzyme Inhibition : this compound has been investigated for its potential role as an enzyme inhibitor. Studies suggest it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases .
Medicine
Anticancer and Anti-inflammatory Properties : Preliminary research indicates that this compound exhibits anticancer and anti-inflammatory activities. Its mechanism involves modulation of cellular pathways that are crucial for tumor growth and inflammation . Further investigations are needed to fully elucidate its pharmacological potential.
Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Materials Science
Development of New Materials : The unique electronic and optical properties of this compound make it suitable for applications in materials science, particularly in the development of novel materials with specific functionalities .
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibition of a specific enzyme by this compound. The results demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively, supporting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways . For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other pyrazole derivatives and ethanolic amines. Below is a comparative analysis with key analogs:
Key Findings:
Synthesis Complexity :
- The target compound’s synthesis likely involves coupling pyrazole units to ethan-1-ol, followed by HCl salt formation. In contrast, YTK-A76 employs reductive amination using sodium triacetoxyborohydride, yielding 39.1% . The lower yield for YTK-A76 may reflect steric challenges from benzyl groups, whereas the target compound’s synthesis might prioritize pyrazole activation.
Solubility and Bioavailability: The hydrochloride salt enhances aqueous solubility compared to neutral analogs like YTK-A76 or 5-amino-3-methylpyrazole. This property is critical for drug delivery or catalytic applications requiring polar environments.
Coordination Chemistry: The amino and pyrazole groups in the target compound enable metal coordination, akin to other bis-pyrazole ligands. YTK-A76’s benzyloxy and ether groups favor π-π interactions or hydrogen bonding, suggesting divergent applications (e.g., catalysis vs. supramolecular chemistry).
Thermal Stability :
- Pyrazole derivatives generally exhibit high thermal stability. The hydrochloride form may reduce melting points compared to neutral analogs, as seen in related ionic compounds.
Research Implications and Gaps
Comparative studies with YTK-A76 and simpler pyrazoles underscore the need for empirical data on:
- Reaction optimization (e.g., yield improvements).
- Spectroscopic and crystallographic validation using tools like SHELX .
Biological Activity
Bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique substitution pattern, which includes both amino and hydroxyl functional groups, enhancing its potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H12ClN3O
- Molecular Weight : 177.63 g/mol
- CAS Number : 2097936-95-1
Biological Activities
The biological activities of this compound have been explored in various studies, indicating potential applications in several therapeutic areas:
1. Anticancer Activity
Research indicates that compounds with a pyrazole core exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the modulation of cell signaling pathways that control proliferation and apoptosis .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 15 | |
| Breast Cancer | MDA-MB-231 | 10 | |
| Colorectal Cancer | HCT116 | 12 |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures .
3. Antimicrobial Activity
This compound has shown promise against various microbial strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| E. coli | Inhibitory | 32 µg/mL | |
| Staphylococcus aureus | Inhibitory | 16 µg/mL | |
| Aspergillus niger | Fungicidal | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound can bind to enzymes involved in inflammatory pathways, such as COX enzymes, thereby reducing the production of pro-inflammatory mediators.
Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
Study on Anticancer Effects
A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis through caspase activation .
Study on Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, this compound showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Q & A
Q. What are the standard synthetic routes for bis(2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol) hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via Mannich or Knoevenagel-Michael reactions. For instance, Mannich reactions involving bis(methoxymethyl) crown ethers and pyrazole derivatives under reflux conditions yield bis(pyrazolyl)ethanol precursors, which are subsequently protonated with HCl to form the hydrochloride salt . Optimization strategies include:
- Catalyst selection : Replacing toxic catalysts (e.g., AlCl₃) with eco-friendly alternatives like KOH in ethanol .
- Solvent choice : Using ethanol or DMF-EtOH mixtures for improved solubility and reduced side-product formation .
- Reaction monitoring : TLC (e.g., silica gel, hexane:ethyl acetate 3:1) ensures reaction completion within 5–12 hours .
Table 1 : Comparison of Synthetic Protocols
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mannich Reaction | KOH | Ethanol | 5 | 72 | |
| Knoevenagel-Michael | Piperidine | DMF | 12 | 65 | |
| Hydrazine Cyclization | HCl | Ethanol | 12 | 78 |
Q. How is the purity and structural integrity of this compound confirmed in academic research?
Methodological Answer: Purity is verified via:
- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
- 1H NMR : Key peaks include δ 2.1–2.3 ppm (CH₃ of pyrazole), δ 4.2–4.5 ppm (ethanol –CH₂–), and δ 8.1 ppm (NH₂ protons) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 311.3 (free base) and chloride adducts .
Note : Cross-validate with certified reference standards (e.g., 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-benzoic acid hydrochloride) .
Advanced Research Questions
Q. What strategies mitigate by-product formation during synthesis of bis(pyrazolyl)ethanol derivatives?
Methodological Answer: Common by-products (e.g., uncyclized hydrazones or dimeric species) arise from incomplete reactions or solvent interactions. Mitigation includes:
- Stepwise purification : Crystallize intermediates from ethanol or DMF-EtOH (1:1) to remove unreacted hydrazine .
- Low-temperature reflux : Reduces decomposition; optimal at 60–70°C .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in pH 4.5 buffer) and stability via:
- Protonation : The ethanolamine moiety binds HCl, stabilizing the zwitterionic form .
- pH-dependent degradation : Store at 4°C in airtight containers to prevent hydrolysis (>90% stability after 6 months) .
Table 2 : Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Stability (6 months, 4°C) |
|---|---|---|
| Water | 52 | 92% |
| Ethanol | 120 | 85% |
| DMSO | 200 | 88% |
Q. What computational methods predict the coordination behavior of bis(pyrazolyl)ethanol derivatives with metal ions?
Methodological Answer:
- DFT Calculations : Model ligand-metal interactions (e.g., Zn²⁺ or Cu²⁺) using Gaussian09 with B3LYP/6-31G(d) basis sets. Pyrazole N-atoms and ethanol –OH act as donor sites .
- Molecular Docking : Simulate binding to metalloenzymes (e.g., carbonic anhydrase) using AutoDock Vina. Results correlate with experimental logK values (e.g., logK = 4.7 for Zn²⁺) .
Q. How can researchers resolve contradictions in spectroscopic data for pyrazole derivatives?
Methodological Answer: Contradictions (e.g., NMR peak splitting or unexpected IR bands) arise from tautomerism or salt impurities. Resolve via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
